molecular formula C8H13ClO B14599493 1-Chlorooct-2-EN-4-one CAS No. 61170-85-2

1-Chlorooct-2-EN-4-one

Cat. No.: B14599493
CAS No.: 61170-85-2
M. Wt: 160.64 g/mol
InChI Key: SKBPZUSMZALWMD-UHFFFAOYSA-N
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Description

1-Chlorooct-2-EN-4-one is an organic compound with the molecular formula C8H13ClO It is characterized by the presence of a chlorine atom attached to an octene chain with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorooct-2-EN-4-one can be synthesized through several methods. One common approach involves the chlorination of oct-2-en-4-one. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Chlorooct-2-EN-4-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in an aqueous or alcoholic medium with mild heating.

    Reduction: Conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

    Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.

Major Products Formed:

    Alcohols: Formed from reduction or nucleophilic substitution reactions.

    Amines: Result from nucleophilic substitution with amines.

    Carboxylic Acids: Produced through oxidation reactions.

Scientific Research Applications

1-Chlorooct-2-EN-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chlorooct-2-EN-4-one involves its interaction with various molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity. For instance, the compound can act as an electrophile in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. Additionally, the ketone group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

1-Chlorooct-2-EN-4-one can be compared with other similar compounds such as:

    1-Chlorooct-2-yne: Similar in structure but contains a triple bond instead of a double bond.

    1-Chlorooctane: Lacks the double bond and ketone group, making it less reactive in certain chemical reactions.

    1-Bromo-oct-2-EN-4-one: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a ketone group on an octene chain. This combination imparts distinct chemical properties, making it valuable for various synthetic and research applications.

Properties

CAS No.

61170-85-2

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

1-chlorooct-2-en-4-one

InChI

InChI=1S/C8H13ClO/c1-2-3-5-8(10)6-4-7-9/h4,6H,2-3,5,7H2,1H3

InChI Key

SKBPZUSMZALWMD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C=CCCl

Origin of Product

United States

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